2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Description
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c1-18-8-4-2-7(3-5-8)11-14-15-10(17)6-9(16)13-12(15)19-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKHCJDZMXEFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)CC(=O)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione typically involves a multicomponent reaction. One common method includes the reaction of an amino compound, an aromatic aldehyde, and malononitrile or ethyl cyanoacetate. This reaction is often catalyzed by an organocatalyst such as 2-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylthio]acetic acid in a water-ethanol mixture .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For example, the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot, three-component reaction has been reported. This method offers advantages such as rapid synthesis, mild reaction conditions, and high yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising biological activities, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting biological processes such as DNA replication or protein synthesis. This disruption can lead to the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-a]pyrimidines
- Triazolo[3,4-b][1,3,4]thiadiazepines
- Quinolines
Uniqueness
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is unique due to its specific structural features and the presence of the methoxyphenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
